molecular formula C17H16IN3O3 B15082150 2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide CAS No. 767290-96-0

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Cat. No.: B15082150
CAS No.: 767290-96-0
M. Wt: 437.23 g/mol
InChI Key: VEJDMHGXTNZCED-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a chemical compound with the molecular formula C16H15IN2O2. This compound is known for its unique structure, which includes an iodine atom, a methoxyphenyl group, and a hydrazinyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Iodination: The hydrazone is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom.

    Amidation: The iodinated hydrazone is then reacted with 2-oxoethylbenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
  • 2-iodo-N-[2-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Uniqueness

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical reagent compared to similar compounds.

Properties

CAS No.

767290-96-0

Molecular Formula

C17H16IN3O3

Molecular Weight

437.23 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16IN3O3/c1-24-13-6-4-5-12(9-13)10-20-21-16(22)11-19-17(23)14-7-2-3-8-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

VEJDMHGXTNZCED-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.